Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate is an organic compound characterized by the presence of an amino group, a carboxylic acid derivative, and a chloro-fluorophenyl moiety. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features. It is classified under amino acids and their derivatives, specifically as an amino acid ester.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications.
Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate falls into the category of amino acid derivatives. Its structure is significant for its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, solvent choice, and reaction time must be optimized. In industrial settings, continuous flow reactors may be used to enhance efficiency and scalability.
Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate has a molecular formula of . Its InChI key is QKRVNAILNVDTIJ-UHFFFAOYSA-N
, indicating its unique chemical structure.
InChI=1S/C10H10ClFNO2/c11-6-3-1-4(7(12)5-6)10(13)8-2-9(14)15/h1-4,7H,5,12H2,(H,13,14)
This structure features a central propanoate backbone with substituents that contribute to its biological activity.
Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes:
The mechanism of action for methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate typically appears as a white crystalline solid. Its solubility in water and organic solvents varies based on pH and temperature conditions.
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm its structural integrity post-synthesis .
Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate has several applications in scientific research:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: